4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and exploring its use as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound is being studied for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methoxy-2-hydroxybenzylidene)amino)-3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Hydroxy-2-methoxybenzylidene)amino)-3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of both ethoxy and methoxy groups. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
478256-46-1 |
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Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-15-10-6-7-12(16(15)23)11-19-22-17(20-21-18(22)26)13-8-4-5-9-14(13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |
InChI Key |
WINPXFLBGOPDED-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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